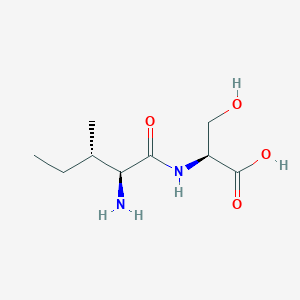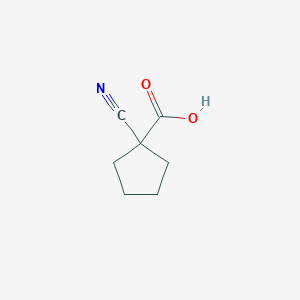
Eterato de bromuro de magnesio y éter etílico
Descripción general
Descripción
Magnesium Bromide Diethyl Etherate acts as a catalyst in the preparation of N-sulfinyl ketimines.
Aplicaciones Científicas De Investigación
Síntesis Orgánica: Reacciones Catalizadas por Ácido de Lewis
El eterato de bromuro de magnesio y éter etílico se utiliza comúnmente como un ácido de Lewis en la síntesis orgánica. Cataliza las reacciones de Diels-Alder, que son cruciales para construir compuestos cíclicos con alta precisión . Este reactivo facilita la reacción al coordinarse con el dienófilo, aumentando su electrofilia y, por lo tanto, mejorando la velocidad de reacción.
Química de Polímeros: Polimerización Catiónica Viviente
En la ciencia de los polímeros, el this compound sirve como un catalizador eficaz para la polimerización catiónica viviente y la polimerización catiónica de expansión de anillo . Este proceso es vital para sintetizar polímeros cíclicos, que tienen propiedades únicas y aplicaciones potenciales en la ciencia de los materiales.
Reacción de Cannizzaro: Conversión de Aldehídos
Este compuesto también es fundamental en la reacción de Cannizzaro, donde ayuda en la conversión de aldehídos aromáticos en los alcoholes y ácidos carboxílicos correspondientes . Esta reacción es particularmente útil cuando se trata de compuestos que carecen de átomos de hidrógeno alfa.
Desprotección de Grupos Sensibles
El this compound, en combinación con sulfuro de metilo, se utiliza para la desprotección suave y quimioselectiva del éter p-metoxibencilo (PMB) . Este es un paso crítico en la síntesis de moléculas complejas donde los grupos protectores se utilizan para enmascarar sitios reactivos durante las síntesis de múltiples pasos.
Síntesis de Dihidropirimidinonas
Juega un papel en la síntesis de dihidropirimidinonas, que son compuestos con una actividad biológica significativa. El reactivo ayuda en la preparación de estas moléculas, lo que puede llevar al desarrollo de nuevos productos farmacéuticos .
Preparación de Derivados Aldólicos
El this compound se utiliza en la preparación de derivados aldólicos mediante la hidrogenación de olefinas de Baylis-Hillman . Estos derivados son intermedios importantes en la síntesis orgánica y se pueden utilizar para construir una amplia variedad de moléculas complejas.
Síntesis de Trifluorometilnaftalenos
Este reactivo también se utiliza en la síntesis de trifluorometilnaftalenos , que son compuestos de interés debido a sus aplicaciones potenciales en la ciencia de los materiales y como intermedios en la síntesis orgánica.
Síntesis de Tetrahidropirimidin-2-onas Sustituidas
Por último, el this compound está involucrado en la síntesis de 1,2,3,4 tetrahidropirimidin-2-onas sustituidas . Estos compuestos han atraído atención debido a sus propiedades farmacológicas y se están explorando para aplicaciones terapéuticas.
Mecanismo De Acción
Target of Action
Magnesium bromide ethyl etherate is primarily used as a reagent in organic synthesis . It acts as a Lewis acid catalyst, facilitating various reactions .
Mode of Action
Magnesium bromide ethyl etherate interacts with its targets by acting as a Lewis acid catalyst . It facilitates the conversion of aromatic aldehydes into alcohols and carboxylic acids via the Cannizzaro reaction . It also catalyzes Diels-Alder reactions .
Biochemical Pathways
The primary biochemical pathways affected by magnesium bromide ethyl etherate involve the transformation of aromatic aldehydes into alcohols and carboxylic acids via the Cannizzaro reaction . It also influences the Diels-Alder reactions, which are cycloaddition reactions between a conjugated diene and a substituted alkene .
Result of Action
The result of magnesium bromide ethyl etherate’s action is the successful facilitation of the Cannizzaro reaction and Diels-Alder reactions . This leads to the transformation of aromatic aldehydes into alcohols and carboxylic acids, and the formation of cyclic compounds, respectively .
Action Environment
The action of magnesium bromide ethyl etherate can be influenced by various environmental factors. For instance, the presence of water can affect its stability and reactivity . Therefore, it is typically stored and used under conditions that minimize its exposure to moisture .
Propiedades
IUPAC Name |
magnesium;ethoxyethane;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKUKYUQJUUNE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451814 | |
| Record name | Magnesium bromide ethyl etherate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Magnesium bromide diethyl etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29858-07-9 | |
| Record name | Magnesium bromide ethyl etherate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium, dibromo[1,1'-oxybis[ethane]]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Magnesium bromide ethyl etherate a useful catalyst in organic synthesis?
A1: MBEE exhibits Lewis acidity due to the magnesium center, which allows it to activate carbonyl groups and epoxides, facilitating various reactions [, , ]. It promotes reactions under mild conditions, often at room temperature, and displays excellent functional group tolerance [, , , ].
Q2: Can you provide specific examples of reactions catalyzed by MBEE?
A2: Certainly! MBEE efficiently catalyzes the synthesis of α-aminonitriles via a three-component Strecker reaction involving aldehydes, amines, and trimethylsilyl cyanide []. It also facilitates the Cannizzaro reaction of aromatic aldehydes, yielding corresponding alcohols and carboxylic acids []. Moreover, MBEE proves effective in the synthesis of bisarylmethylidenes of pyranones and thiopyranones via double crossed aldol condensation [].
Q3: How does MBEE influence the reaction rate and selectivity?
A3: MBEE significantly accelerates reaction rates compared to uncatalyzed reactions. For instance, it allows for rapid ring-opening of epoxides with thiols, forming β-hydroxy sulfides at ambient temperature []. In the ring-opening of epoxides, MBEE directs the nucleophilic attack of thiols to the less hindered position, demonstrating regioselectivity [].
Q4: Are there any advantages of using MBEE in solvent-free conditions?
A4: Yes, several reactions catalyzed by MBEE can be conducted under solvent-free conditions, aligning with green chemistry principles [, , , ]. For example, MBEE enables efficient aminolysis of epoxides and oxetanes without requiring a solvent []. Similarly, the acetylation of thiols with acetic anhydride proceeds smoothly under solvent-free conditions in the presence of MBEE [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
